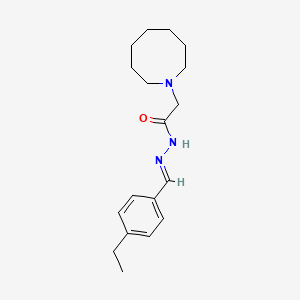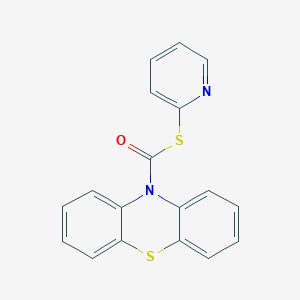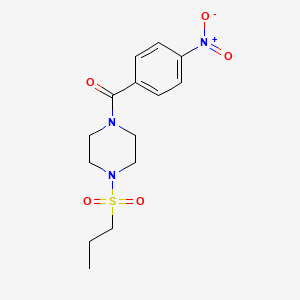![molecular formula C15H13Cl2N5 B5571854 N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)
N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that are of significant interest in the field of organic and medicinal chemistry due to their diverse biological activities and potential applications in various fields. The structural features of this compound, such as the 1,2,4-triazole ring and the dichlorophenyl-pyrrol moiety, suggest its importance in synthesizing potential therapeutic agents.
Synthesis Analysis
The synthesis of compounds similar to the one typically involves cyclization reactions, Ullmann coupling, and substitution reactions. A study by Repich et al. (2017) detailed the synthesis of a related compound through cyclization in the presence of Ni(NO3)2, demonstrating the complexity and precision required in synthesizing such compounds (Repich et al., 2017).
Molecular Structure Analysis
Structural characterization often involves X-ray diffraction, NMR, and IR spectroscopy. Murugavel et al. (2015) provided an extensive analysis of a structurally similar compound, revealing insights into its molecular geometry and crystal packing, which are crucial for understanding the physical and chemical behavior of these compounds (Murugavel et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by their functional groups. For example, the presence of the triazole ring and dichlorophenyl group may allow for various substitution reactions, contributing to their versatility in chemical synthesis. Glotova et al. (2013) explored reactions of pyrrole-2-carbonitriles with hydrazine, leading to products with potential biological activity, highlighting the chemical reactivity of these compounds (Glotova et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques
Research on related compounds has focused on novel synthesis techniques. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine demonstrates cyclization processes useful in creating complex molecules with specific structural motifs, which may be relevant to the synthesis of the specified compound (Repich et al., 2017).
Crystal Structure
The crystallography of closely related molecules, such as the detailed structural characterization of similar triazol and pyrimidine derivatives, provides insights into the intermolecular interactions and packing arrangements that could influence the physicochemical properties and reactivity of the specified compound (Jeon et al., 2014).
Potential Applications in Material Science
Polymer Chemistry
The development of polymers incorporating triazine or related heterocyclic units, such as the synthesis of aromatic poly(amine-imide)s with pendent triphenylamine units, suggests that the specified compound could be investigated for its utility in the synthesis of novel polymeric materials with unique electrical or photophysical properties (Cheng et al., 2005).
Water Purification
Amine-functionalized polymers derived from similar structural frameworks have been explored for applications in water purification, indicating that the specified compound could be a candidate for the synthesis of materials aimed at the removal of metal nanoparticles, organic dyes, and heavy metal ions from water sources (Goud et al., 2015).
Antibacterial and Antifungal Research
Antibacterial Agents
The synthesis and evaluation of compounds with triazine and dichlorophenyl groups have been conducted to explore their potential as antibacterial agents. For instance, experimental and theoretical studies on a compound with a similar structure to the one revealed good to moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Murugavel et al., 2015).
Propiedades
IUPAC Name |
(E)-1-[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5/c1-10-5-12(7-20-21-8-18-19-9-21)11(2)22(10)15-4-3-13(16)6-14(15)17/h3-9H,1-2H3/b20-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUGZVJSQUTWLQ-IFRROFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(E)-[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)
![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)


![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)


![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)
![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)